Ozanimod

Descripción general

Descripción

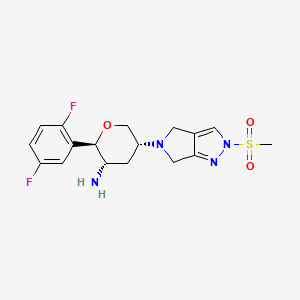

Ozanimod es un medicamento inmunomodulador que se utiliza principalmente para el tratamiento de la esclerosis múltiple remitente-recurrente y la colitis ulcerosa . Actúa como agonista del receptor de esfingosina-1-fosfato, secuestrando los linfocitos a los órganos linfoides periféricos y alejándolos de sus sitios de inflamación crónica .

Mecanismo De Acción

Ozanimod ejerce sus efectos uniéndose a los receptores de esfingosina-1-fosfato, específicamente los subtipos 1 y 5 . Esta unión evita que los linfocitos salgan de los ganglios linfáticos, lo que reduce su presencia en la sangre periférica y los sitios de inflamación . Los objetivos moleculares incluyen los receptores de esfingosina-1-fosfato, y las vías implicadas están relacionadas principalmente con el tráfico de células inmunitarias y la modulación de la inflamación .

Análisis Bioquímico

Biochemical Properties

Ozanimod interacts with sphingosine 1-phosphate receptors, specifically the S1P1R and S1P5R subtypes . It is metabolized by three primary pathways: aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora .

Cellular Effects

This compound has been shown to reduce the migration of lymphocytes that usually aggravate the inflammation associated with MS . It has also been shown to have a dose-dependent reduction of absolute lymphocyte count (ALC), with increased effects on CD4+ CCR7+ and CD8+ CCR7+ T cells .

Molecular Mechanism

This compound binds with high affinity selectively to S1P receptor subtypes 1 (S1P1) and 5 (S1P5) . The primary metabolite RP101075 is further metabolized to form major active metabolite CC112273 by monoamine oxidase B, which further undergoes reduction by carbonyl reductases to form CC1084037 or CYP2C8-mediated oxidation to form RP101509 .

Temporal Effects in Laboratory Settings

This compound has been shown to be well-tolerated and has resulted in a higher decrease in the rate of MS relapses than with intramuscular interferon beta-1a, a current standard in MS therapy . The mean terminal elimination half-life (t1/2) for this compound was approximately 20–22 hours while the mean t1/2 for CC112273 and CC1084037 were approximately 10 days .

Metabolic Pathways

This compound is metabolized by three primary pathways, including aldehyde dehydrogenase and alcohol dehydrogenase, cytochrome P450 isoforms 3A4 and 1A1, and reductive metabolism by gut microflora .

Transport and Distribution

This compound is extensively metabolized, with 14 metabolites identified, including two major active metabolites (CC112273 and CC1084037) and one major inactive metabolite (RP101124) in circulation .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ozanimod implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones posteriores. Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores específicos para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores de flujo continuo, sistemas automatizados y medidas estrictas de control de calidad para producir el compuesto a granel, manteniendo la coherencia y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ozanimod se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la conversión de grupos hidroxilo en grupos carbonilo.

Reducción: Reducción de grupos nitro a aminas.

Sustitución: Halogenación y reacciones de sustitución posteriores para introducir grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan con frecuencia borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Se emplean disolventes halogenados y catalizadores como paladio sobre carbono.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir this compound. Estos intermediarios son cruciales para la construcción escalonada del compuesto final .

Aplicaciones Científicas De Investigación

Ozanimod tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor de esfingosina-1-fosfato.

Biología: Se ha investigado su papel en la modulación del tráfico de células inmunitarias y sus efectos en la migración de linfocitos.

Comparación Con Compuestos Similares

Compuestos Similares

Fingolimod: Otro modulador del receptor de esfingosina-1-fosfato utilizado para la esclerosis múltiple.

Siponimod: Similar en acción, pero con una selectividad diferente del subtipo de receptor.

Ponesimod: Se dirige al subtipo 1 del receptor de esfingosina-1-fosfato.

Singularidad

Ozanimod es único debido a su selectividad por los subtipos 1 y 5 del receptor de esfingosina-1-fosfato, lo que proporciona un enfoque más específico con posibles menos efectos secundarios en comparación con otros compuestos similares . Su administración oral y su favorable perfil farmacocinético también lo convierten en una opción preferida para el tratamiento a largo plazo .

Propiedades

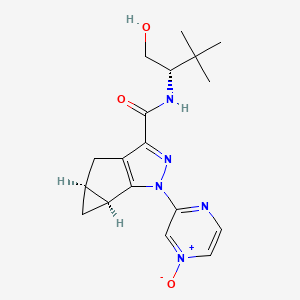

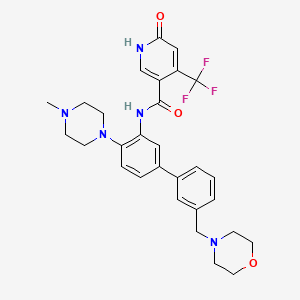

IUPAC Name |

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVDGNKRPOAQTN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026488 | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

648.3±65.0 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous system. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. Ozanimod is a selective modulator of S1P receptors and binds to S1P1R and S1P5R subtypes. The mechanism of action of ozanimod is not fully understood, but this drug likely reduces the migration of lymphocytes that usually aggravate the inflammation associated with MS. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1306760-87-1 | |

| Record name | Ozanimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozanimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ozanimod | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZANIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-137 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)

![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)